Benazeprilat Ethyl Ester Hydrochloride
Description
Properties
Molecular Formula |
C₂₄H₂₉ClN₂O₅ |
|---|---|
Molecular Weight |
460.95 |
Synonyms |
(3S)-3-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester Hydrochloride; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benazeprilat Ethyl Ester Hydrochloride
Historical and Classical Synthetic Routes
The foundational syntheses of benazepril (B1667978) and its precursors were characterized by multi-step sequences and, in many cases, relied on the separation of stereoisomers at later stages. These classical routes provided the groundwork for future innovations in asymmetric synthesis.
Multi-Step Approaches to Benazepril and its Precursors
Early synthetic strategies for benazepril hydrochloride often commenced from readily available starting materials such as α-tetralone. These routes, however, were frequently marked by lengthy reaction sequences and involved tedious resolution processes to isolate the desired enantiomer. nih.gov Another classical approach begins with 2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.org This multi-step synthesis involves a series of chemical transformations to introduce the necessary functional groups and build the core structure of the benazepril molecule.
A notable classical synthesis involves the reaction of 2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one with phosphorus pentachloride (PCl5) in hot xylene to form 3,3-dichloro-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.org This intermediate is then treated with sodium acetate and subsequently reduced to yield 3-chloro-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.org Further reaction with sodium azide introduces the azide group, which is then condensed with benzyl bromoacetate. newdrugapprovals.org The final steps involve reduction of the azide to an amine and subsequent condensation and debenzylation to afford the benazepril backbone. newdrugapprovals.org
Key Intermediates and Reaction Sequences
The synthesis of benazeprilat (B1667979) ethyl ester hydrochloride relies on the strategic formation and reaction of several key intermediates. One of the pivotal intermediates is (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester. nih.gov This compound serves as a direct precursor to benazepril. nih.gov
The formation of this key intermediate can be achieved through various reaction sequences. One common strategy involves the reaction of a chiral amine with an α,β-unsaturated carbonyl compound. For instance, L-homophenylalanine ethyl ester (LHPE) can be reacted with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. nih.gov The subsequent reduction of the nitro group leads to an intramolecular cyclization, forming the benzazepinone ring system and establishing the crucial stereocenters. nih.gov
Another important intermediate is 3-azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.org This intermediate is typically formed by the reaction of 3-azido-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one with benzyl bromoacetate in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF). newdrugapprovals.org The azido group is then reduced, commonly using Raney nickel, to the corresponding amine, which is a critical step in building the final benazepril structure. newdrugapprovals.org
Enantioselective Synthesis Strategies
To overcome the limitations of classical syntheses, which often produced racemic or diastereomeric mixtures requiring difficult separations, significant research has been directed towards the development of enantioselective strategies. These methods aim to control the stereochemistry during the synthesis, leading directly to the desired enantiomer.
Asymmetric Aza-Michael Addition Reactions in Chiral Synthesis
A highly effective and widely studied approach for the enantioselective synthesis of benazepril precursors is the asymmetric aza-Michael addition. nih.gov This reaction involves the conjugate addition of a chiral amine to an α,β-unsaturated carbonyl compound, allowing for the creation of a new stereocenter with a high degree of control. nih.gov In the context of benazepril synthesis, L-homophenylalanine ethyl ester (LHPE) is often employed as the chiral nucleophile, reacting with a suitable Michael acceptor to establish the second chiral center of the molecule. nih.gov
The diastereoselectivity of the asymmetric aza-Michael addition is highly dependent on the reaction conditions. nih.gov Extensive research has shown that the choice of solvent plays a critical role in determining the ratio of the resulting diastereomers. nih.gov
Studies have indicated that polar aprotic solvents, such as dichloromethane and acetonitrile (B52724), tend to provide higher diastereomeric ratios. nih.gov In contrast, other solvents often result in poorer diastereoselectivity. nih.gov The temperature of the reaction is another crucial parameter. While lower temperatures can prolong the reaction time and potentially decrease the diastereomeric ratio, higher temperatures may enhance the reversibility of the aza-Michael reaction, which can also lead to a lower diastereomeric ratio. nih.gov Therefore, an optimal temperature range, typically between 20-40°C, is often sought to balance reaction rate and stereoselectivity. nih.gov The stoichiometry of the reactants and the presence of additives can also influence the outcome, although their effects are generally considered less pronounced than that of the solvent. nih.gov
| Solvent | Reaction Time (h) | Diastereomeric Ratio ((S,S) : (R,S)) | Conversion (%) |
|---|---|---|---|
| Dichloromethane | 17 | 4.20 : 1 | 96.0 |
| Acetonitrile | 26 | 3.75 : 1 | 99.0 |
| Ethanol | 18 | 2.15 : 1 | 98.0 |
| Isopropanol | 16 | 1.91 : 1 | 98.8 |
| Xylene | 16 | 1.88 : 1 | 99.3 |
| Pyridine | 33 | 1.87 : 1 | 98.2 |
| Ether | 25 | 1.86 : 1 | 98.2 |
| Benzene | 16 | 1.83 : 1 | 98.6 |
| Acetonitrile/H₂O | 35 | 1.81 : 1 | 99.2 |
| Isobutanol | 33 | 1.80 : 1 | 96.9 |
Achieving a high level of diastereoselectivity is a primary goal in the enantioselective synthesis of benazepril precursors. The asymmetric aza-Michael addition can lead to the formation of two diastereomers, and controlling their ratio is essential for an efficient synthesis. The diastereomeric ratio is often determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. ptfarm.plwikipedia.org
The control of diastereoselectivity is largely achieved through the careful selection of reaction conditions, as discussed previously. nih.gov Once the desired diastereomer is formed, it is often necessary to ensure its enantiomeric purity. Benazepril hydrochloride itself has two stereogenic centers, and while it is commercially available as the (S,S) enantiomer, the (R,R) enantiomer and the (R,S) and (S,R) diastereomers are considered impurities. ptfarm.pl
Analytical methods are crucial for determining the enantiomeric purity of the final product and key intermediates. Chiral HPLC is a powerful technique for separating and quantifying stereoisomers. ptfarm.pl For benazepril hydrochloride, a Chiral AGP column is often used with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) to achieve separation of the (S,S), (R,R), (S,R), and (R,S) isomers. ptfarm.pl This allows for the precise determination of the enantiomeric excess and the detection of any unwanted stereoisomers.
Chiral Pool Synthesis Approaches Utilizing Amino Acid Derivatives
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. In the context of benazeprilat ethyl ester hydrochloride, amino acid derivatives, particularly L-homophenylalanine ethyl ester (LHPE), serve as a key chiral synthon. nih.gov This approach embeds one of the required stereocenters from the outset, simplifying the synthetic challenge.
A notable strategy involves an asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to an α,β-unsaturated carbonyl compound. nih.govresearchgate.net This reaction constructs a key intermediate, setting the second chiral center of the molecule. nih.gov The diastereoselectivity of this 1,4-addition is significantly influenced by the reaction solvent. mdpi.com For instance, the reaction of LHPE with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester has been studied under various conditions to optimize the formation of the desired (S,S)-diastereomer. researchgate.net Subsequent reduction of the nitro group via hydrogenation, followed by intramolecular cyclization, yields the core benzazepine ring structure, a key intermediate that leads to benazepril. nih.govmdpi.com Another approach utilizes (S)-homophenylalanine in a reaction with 3-bromo-2,3,4,5-tetrahydro-1H- ias.ac.in-benzazepine-2-ketone-1-tert-butyl acetate, followed by a dynamic kinetic resolution process to obtain the desired intermediate. google.com
| Solvent | Diastereomeric Ratio ((S,S) : (R,S)) |
|---|---|
| Toluene | 4.18 : 1 |
| CH2Cl2 | 3.51 : 1 |
| THF | 2.15 : 1 |
| CH3CN | 1.53 : 1 |
Asymmetric Catalytic Hydrogenation Methods
Asymmetric catalytic hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. ethz.ch In the synthesis of this compound, this method is employed to prepare a key chiral intermediate, (R)-ethyl 2-hydroxy-4-phenylbutyrate. google.com
This process starts with ethyl 2-oxo-4-phenylbutyrate, a prochiral ketone. google.com Through high-pressure hydrogenation in the presence of a chiral catalyst system, the ketone is reduced to the corresponding alcohol with a high degree of stereocontrol. A common catalyst system for this transformation involves a metal, such as ruthenium, complexed with a chiral ligand like BINAP, although other systems are used. ethz.ch Specifically for the benazepril intermediate, cinchonidine has been documented as the chiral ligand. google.com The resulting optically active alcohol, (R)-ethyl 2-hydroxy-4-phenylbutyrate, is then converted into a sulfonate. This activated intermediate undergoes a nucleophilic substitution reaction with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate to form the backbone of benazepril. google.com
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. ias.ac.innih.gov
The Ugi reaction is a prominent MCR that has been successfully applied to the synthesis of benazepril hydrochloride. ias.ac.in This one-pot reaction typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a dipeptide-like structure. beilstein-journals.org In a novel approach to benazepril, a three-component Ugi reaction (U-3CR) is employed, combining an amine, a carbonyl compound, and a convertible isocyanide. ias.ac.in
The specific application involves the reaction of benzyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl) acetate (the amine component), 3-phenylpropanal (the carbonyl component), and 2-nitrobenzyl isocyanide (the convertible isocyanide). ias.ac.in The reaction is effectively catalyzed by TiCl₄ in 2,2,2-trifluoroethanol (TFE), a solvent known to favor Ugi reactions. ias.ac.inbeilstein-journals.org This process yields a secondary amide product with high diastereoselectivity (dr 91:9) in a significantly shorter reaction time (7 hours) compared to uncatalyzed or other solvent systems. ias.ac.in
| Solvent | Catalyst/Acid | Time (h) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Methanol | None | 40 | 67:33 |
| Methanol | Phosphoric Acid (PPA) | 40 | Not Improved |
| Trifluoroethanol (TFE) | TiCl4 | 7 | 91:9 |
Convertible isocyanides are a class of isocyanides that contain a functional group allowing the isocyanide-derived part of the MCR product to be cleaved or modified in a subsequent step. ias.ac.in This overcomes a major limitation of the classical Ugi reaction, where the isocyanide component remains as a secondary amide in the final product. beilstein-journals.org
In the synthesis of benazepril, the use of a convertible isocyanide like 2-nitrobenzyl isocyanide is crucial. ias.ac.in After the Ugi reaction forms the α-amino secondary amide, the convertible group is removed. The key subsequent step is a trifluoroacetic acid-mediated hydrolysis of this secondary amide, followed by a domino esterification process to yield the required ethyl ester functionality of benazepril. ias.ac.in This strategy showcases the utility of convertible isocyanides in expanding the synthetic scope of MCRs to access structures, like the ethyl ester in benazepril, that are not directly available from the primary reaction. ias.ac.in
Purification and Diastereomeric Resolution Techniques in Synthesis
The synthesis of this compound typically produces a mixture of diastereomers, from which the desired (S,S,S) isomer must be isolated. google.com Effective purification and resolution techniques are therefore critical to obtaining the final active pharmaceutical ingredient with high diastereomeric purity. google.com
Crystallization is a cornerstone technique for separating diastereomers on both laboratory and industrial scales. researchgate.net Diastereomers have different physical properties, including solubility, which can be exploited for separation by fractional crystallization. researchgate.net
In several synthetic routes to benazepril hydrochloride, the crude product, which is a mixture of diastereomers, is subjected to a "recrystallization resolution" step. google.com A common procedure involves dissolving the crude product mixture in a suitable solvent, such as isopropyl acetate, and then inducing crystallization. google.com For the hydrochloride salt, this is often achieved by bubbling hydrogen chloride gas into the solution at low temperatures (-10 to 10 °C). google.com The desired diastereomer preferentially crystallizes out of the solution due to its lower solubility under the chosen conditions. The precipitated solid is then collected by filtration and washed with a solvent like isopropyl acetate or acetone to remove residual soluble impurities and other diastereomers. google.com This process can yield benazepril hydrochloride with a diastereomeric purity exceeding 99%. google.com
Chromatographic Purification Strategies
The purification of Benazepril Hydrochloride is crucial for ensuring its stereochemical purity and removing process-related impurities. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing purity and guiding purification strategies. nih.gov The main challenge in the purification of Benazepril Hydrochloride is the control of its diastereomeric composition, specifically the ratio of the desired (S,S) enantiomer to other stereoisomers like the (S,R), (R,R), and (R,S) forms. google.comptfarm.pl
Various chromatographic methods have been developed to separate and quantify benazepril and its related compounds. These methods are instrumental in the quality control of the bulk drug and its pharmaceutical formulations. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A gradient liquid chromatographic method has been established for the determination and purity evaluation of Benazepril Hydrochloride. nih.gov A common approach involves using a C18 or similar stationary phase with a mobile phase consisting of a buffer and an organic modifier. For instance, one validated HPLC method utilizes a Symmetry Shield column (250x4.6 mm, 5.0 µm) with an isocratic mobile phase of 0.02M tetrabutylammonium hydroxide (B78521) and 0.05% v/v acetic acid mixed with methanol in a 50:50 (v/v) ratio. The separation is typically monitored using a UV detector at 240 nm. drugfuture.com
The United States Pharmacopeia (USP) outlines specific HPLC methods for analyzing Benazepril Hydrochloride and its related compounds. drugfuture.commerckmillipore.com One such method employs a 4.0-mm × 10-cm column containing L41 packing material, with the column temperature maintained at 30°C. drugfuture.com The mobile phase is a filtered and degassed mixture of methanol and a tetrabutylammonium bromide solution (64:36). drugfuture.commerckmillipore.com This system is designed to resolve Benazepril Hydrochloride from its known related compounds. drugfuture.com
The following table summarizes typical parameters for the HPLC analysis of Benazepril Hydrochloride:
| Parameter | Specification | Source |
| Column | Packing L41 (e.g., Purospher STAR), 4.0-mm x 10-cm | drugfuture.com |
| Mobile Phase | Methanol and Tetrabutylammonium bromide solution (64:36) | drugfuture.commerckmillipore.com |
| Detector | UV at 240 nm | drugfuture.com |
| Flow Rate | ~0.9 mL/minute | drugfuture.com |
| Column Temperature | 30°C | ptfarm.pldrugfuture.com |
Chiral Chromatography for Stereoisomer Separation
Due to the chiral nature of Benazepril, specialized chiral chromatography is employed to separate its enantiomers and diastereoisomers. The separation of the S,S, R,R, R,S, and S,R isomers is critical. ptfarm.pl Chiral stationary phases (CSPs) are used for this purpose. One successful separation was achieved using a Chiral AGP column (150 x 4.0 mm, 5 µm) with a mobile phase of phosphate buffer (pH 6.0) and methanol in an 80:20 (v/v) ratio. ptfarm.pl
The retention times for the different stereoisomers in a specific chiral HPLC system are detailed below:
| Stereoisomer | Retention Time (minutes) |
| Benazepril Hydrochloride (S,S) | 7.42 |
| CGS 14829 (S,R diastereoisomer) | 8.23 |
| CGP 42454 (R,S diastereoisomer) | 10.34 |
| CGP 42454 (R,R enantiomer) | 12.18 |
| Data derived from a study using a Chiral AGP column system. ptfarm.pl |
Integration of Crystallization and Chromatography
While chromatography is essential for analysis, purification strategies for Benazepril Hydrochloride often involve a combination of crystallization and chromatographic verification. Crude benazepril, which can have a diastereomeric ratio of SS:SR as low as 70:30, can be significantly purified through crystallization. google.com For example, crystallizing the hydrochloride salt from methyl ethyl ketone can improve the SS:SR ratio to 95:5. google.com
Further purification can be achieved by recrystallization from a mixture of 3-pentanone and methanol (10:1), or by refluxing in solvents like chloroform or ethyl acetate. google.comnewdrugapprovals.orggoogle.com The efficacy of these purification steps is confirmed by HPLC analysis, which measures the diastereomeric ratio. Processes involving treatment with HCl gas in ethyl acetate followed by dilution with acetone and filtration have yielded diastereomeric ratios of SS:SR = 99.1:0.9. google.com Subsequent refluxing in ethyl acetate can further enhance this ratio to 99.7:0.3. google.comgoogle.com A process dissolving the compound in absolute ethanol, concentrating it, and adding it to diisopropyl ether has been shown to yield a final diastereomeric ratio of SS:SR = 99.8:0.2, as confirmed by HPLC. google.comgoogle.com
These integrated strategies, where crystallization enhances the purity and chromatography validates the outcome, are fundamental to producing Benazepril Hydrochloride of the required stereochemical quality.
Biochemical Transformation and Enzymatic Activation Mechanisms
Prodrug Hydrolysis to Benazeprilat (B1667979) (Active Metabolite)
Benazepril (B1667978) hydrochloride is a dicarboxylic acid monoethyl ester that functions as a prodrug. sci-hub.se Following oral administration, it is absorbed and undergoes metabolic conversion into its pharmacologically active form, benazeprilat. nih.gov This transformation is a critical activation step, primarily occurring in the liver. drugbank.comnewdrugapprovals.org The core mechanism of this activation is the hydrolytic cleavage of the ethyl ester group, which unmasks a carboxyl group essential for biological activity. sci-hub.se This process converts the parent compound into benazeprilat, a potent, non-sulfhydryl ACE inhibitor. drugbank.com Benazeprilat is the major degradation product and active metabolite resulting from this hydrolysis. researchgate.netnih.gov
The biotransformation of benazepril to benazeprilat is catalyzed by a class of enzymes known as esterases. drugbank.com Esterases are hydrolase enzymes that play a crucial role in the metabolism and activation of many ester-containing prodrugs. nih.gov Specifically, carboxylesterases (CES) are primarily responsible for this hydrolytic process in the body. nih.gov Research indicates that benazepril is a substrate for CES1, a major carboxylesterase found in the human liver. nih.gov These enzymes facilitate the cleavage of the ester bond, leading to the formation of the active diacid metabolite, benazeprilat. sci-hub.se
The rate and efficiency of the conversion of benazepril to benazeprilat are governed by the principles of enzyme kinetics. Studies have been conducted to investigate the kinetics of this enzymatic hydrolysis in vitro. researchgate.netnih.gov Benazepril hydrochloride has shown susceptibility to enzymatic hydrolysis in buffered solutions designed to mimic physiological conditions. sci-hub.senih.gov
The kinetics of the enzymatic hydrolysis of benazepril hydrochloride can be described by the Michaelis-Menten model. researchgate.netnih.gov This model relates the initial velocity of the reaction to the substrate concentration. The key kinetic parameters, the maximum reaction velocity (Vmax) and the Michaelis constant (Km), are determined experimentally. nih.gov For the hydrolysis of benazepril, these parameters have been determined by non-linear regression analysis of the kinetic data. researchgate.netnih.gov This involves measuring the rate of benazeprilat formation at various concentrations of the benazepril hydrochloride substrate in the presence of the esterase enzyme.
The table below illustrates the type of data collected to determine these parameters, where the reaction velocity is measured at different substrate concentrations.
| Substrate Concentration [S] (M) | Initial Reaction Velocity (V₀) (M/s) |
| Concentration 1 | Velocity 1 |
| Concentration 2 | Velocity 2 |
| Concentration 3 | Velocity 3 |
| Concentration 4 | Velocity 4 |
| Concentration 5 | Velocity 5 |
This table is for illustrative purposes to represent the experimental approach for determining Michaelis-Menten parameters.
The source of the esterase enzyme can influence the kinetics of hydrolysis. Porcine liver esterase (PLE) is a widely used enzyme in research for catalyzing the hydrolysis of esters due to its broad substrate specificity and enantioselectivity. wikipedia.org Studies have successfully used PLE to demonstrate the in vitro enzymatic hydrolysis of benazepril hydrochloride at a physiological pH of 7.4 and a temperature of 37°C. researchgate.netnih.gov The use of PLE confirms that benazepril is a substrate for this type of enzyme, leading to the formation of benazeprilat as the primary product. researchgate.netnih.gov The catalytic efficiency of PLE is attributed to a catalytic triad of amino acids (Serine, Histidine, and Aspartate/Glutamate) in its active site.
Kinetics of Enzymatic Hydrolysis
Molecular Mechanisms of Angiotensin-Converting Enzyme Inhibition by Benazeprilat
Once formed, benazeprilat functions as a potent inhibitor of the angiotensin-converting enzyme (ACE). drugbank.compediatriconcall.com ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. patsnap.com
ACE is a peptidyl dipeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent octapeptide vasoconstrictor, angiotensin II. drugbank.comcvpharmacology.com Angiotensin II exerts powerful effects, including direct vasoconstriction and stimulation of aldosterone (B195564) secretion, both of which increase blood pressure. pediatriconcall.compatsnap.com
Benazeprilat, the active metabolite, competes with the natural substrate, angiotensin I, for the active site of the ACE enzyme. drugbank.com By binding to ACE, benazeprilat blocks the conversion of angiotensin I to angiotensin II. drugbank.compatsnap.com This inhibition leads to decreased plasma levels of angiotensin II. drugbank.com The reduction in angiotensin II results in vasodilation (widening of blood vessels) and decreased aldosterone secretion, which collectively contribute to a lowering of blood pressure. patsnap.comcvpharmacology.com Experimental studies on isolated rabbit aorta have shown that benazeprilat is approximately 1000 times more potent than its prodrug, benazepril, in inhibiting the effects of angiotensin I. nih.gov
Interaction with Peptidyl Dipeptidase A (ACE) Active Site
Benazeprilat, the active form of the compound, exerts its therapeutic effect by directly interacting with and inhibiting Peptidyl Dipeptidase A, more commonly known as Angiotensin-Converting Enzyme (ACE). nih.gov As a dicarboxylate-containing ACE inhibitor, benazeprilat's interaction with the enzyme's active site is characterized by several key molecular interactions. nih.gov
The active site of ACE contains a zinc (Zn²⁺) ion that is crucial for its catalytic activity. The carboxyl group of benazeprilat acts as a potent zinc-binding group, coordinating with this essential metal ion. This interaction is a hallmark of dicarboxylate ACE inhibitors and is fundamental to their inhibitory activity. youtube.comyoutube.com
Beyond the zinc coordination, the binding of benazeprilat is further stabilized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the active site pockets of ACE, namely the S1, S1', and S2 subsites. nih.govresearchgate.net While a specific crystal structure of benazeprilat bound to ACE is not widely available, molecular modeling studies and comparisons with other dicarboxylate ACE inhibitors like lisinopril and enalaprilat (B1671235) provide significant insights. These studies reveal that the carboxylate moiety forms hydrogen bonds with key residues such as Tyr523, Glu384, and Lys511. The hydrophobic portions of the inhibitor molecule, including the phenylpropyl side chain, are accommodated within the hydrophobic S1 pocket, interacting with residues like Ala354. nih.govnih.gov The stereochemistry of benazeprilat is critical for optimal binding, with the (S,S) stereoisomer exhibiting the highest affinity for the enzyme. nih.gov
Table 2: Key Interactions of Dicarboxylate ACE Inhibitors with the ACE Active Site
| Interaction Type | Benazeprilat Moiety | ACE Active Site Component | Reference |
| Ionic Interaction/Coordination | Carboxyl Group | Zinc (Zn²⁺) ion | youtube.comyoutube.com |
| Hydrogen Bonding | Carboxylate Group | Tyr523, Glu384, Lys511 | nih.gov |
| Hydrophobic Interaction | Phenylpropyl Side Chain | S1 pocket (e.g., Ala354) | nih.govnih.gov |
Bradykinin Degradation Inhibition
Angiotensin-Converting Enzyme is not only responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II but also plays a primary role in the degradation of the potent vasodilator, bradykinin. nih.govfrontiersin.org By inhibiting ACE, benazeprilat effectively blocks this degradation pathway, leading to an accumulation of bradykinin. nih.gov
The potentiation of bradykinin levels contributes significantly to the therapeutic effects of benazeprilat. Bradykinin exerts its vasodilatory effects by stimulating the release of nitric oxide and prostacyclin from the endothelium. nih.gov
While ACE is a major enzyme in bradykinin metabolism, other enzymes such as aminopeptidase P (APP) and neutral endopeptidase (NEP) are also involved in its breakdown. nih.govfrontiersin.org However, the inhibition of ACE by benazeprilat is a critical intervention in preserving bradykinin levels.
Structure-Activity Relationships (SAR) in Related ACE Inhibitors
The design and potency of benazeprilat and other dicarboxylate-containing ACE inhibitors are guided by well-established structure-activity relationships (SAR). youtube.comnih.gov
Contributions of Specific Structural Moieties to Enzyme Binding
Several structural features are critical for the effective binding of dicarboxylate ACE inhibitors to the enzyme's active site:
N-Ring with a Carboxylic Acid: The presence of a heterocyclic ring system (the N-ring), such as the benzazepine ring in benazeprilat, containing a terminal carboxylic acid is essential. This carboxylate group mimics the C-terminal carboxylate of ACE's natural substrates, anchoring the inhibitor to the active site. youtube.comyoutube.com
Large Hydrophobic Groups: The incorporation of large, hydrophobic heterocyclic rings generally enhances the potency of ACE inhibitors. These groups are thought to engage in favorable hydrophobic interactions within the enzyme's active site pockets. youtube.com
Stereochemistry: The stereochemical configuration of the inhibitor is paramount for optimal binding. For dicarboxylate ACE inhibitors, the S,S,S-stereochemistry, corresponding to the L-amino acid configuration of natural substrates, is generally the most potent. nih.gov
A study specifically on 1-benzazepin-2-one derivatives, the class to which benazeprilat belongs, highlighted the potent inhibitory activity of compounds with this core structure. nih.gov
Design of Zinc-Binding Groups in ACE Inhibitors
The nature of the zinc-binding group is a primary determinant of an ACE inhibitor's potency and pharmacological profile. ACE inhibitors are broadly classified into three categories based on this moiety:
Sulfhydryl-containing inhibitors: (e.g., captopril)
Dicarboxylate-containing inhibitors: (e.g., benazeprilat, enalaprilat, lisinopril) nih.gov
Phosphonate-containing inhibitors: (e.g., fosinoprilat)
Benazeprilat falls into the dicarboxylate class, utilizing a carboxyl group to chelate the zinc ion in the ACE active site. nih.gov The design of this group is a result of mimicking the transition state of peptide hydrolysis by the enzyme. Compounds that effectively mimic this transition state, such as those with carboxylate or phosphonate groups, tend to be potent inhibitors. youtube.com
Other Metabolic Pathways (Excluding Human Pharmacokinetics)
Beyond the primary activation pathway of ester hydrolysis, benazepril and its active metabolite, benazeprilat, undergo further metabolic transformations, primarily through conjugation reactions. Both benazepril and benazeprilat are substrates for glucuronidation. nih.govdrugbank.com This process involves the covalent addition of a glucuronic acid moiety to the molecule, which increases its water solubility and facilitates its excretion. The resulting metabolites are benazepril acyl-β-D-glucuronide and benazeprilat acyl-β-D-glucuronide. lgcstandards.com While specific non-human UDP-glucuronosyltransferase (UGT) enzymes involved in benazeprilat glucuronidation are not extensively detailed in the available literature, this pathway represents a significant route of metabolism for this compound. drugbank.com
Advanced Analytical Methodologies and Chemical Characterization
Chromatographic Techniques for Analysis and Quantification
The analysis and quantification of benazepril (B1667978) hydrochloride, the hydrochloride salt of the ethyl ester of benazeprilat (B1667979), rely heavily on chromatographic techniques. These methods are essential for quality control, stability studies, and impurity profiling of the bulk drug and its pharmaceutical formulations. ijpbs.netijrpr.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prominently reported methods for these purposes. ijrpr.com
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone for the analysis of benazepril hydrochloride, offering robust and reliable methods for its determination, often in combination with other drugs like hydrochlorothiazide (B1673439) or amlodipine (B1666008). ijpbs.netlongdom.org
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of benazepril hydrochloride. ijrpr.com Method development and validation are performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. tandfonline.comlatamjpharm.org
Validation of these methods typically includes establishing specificity, linearity, accuracy, precision, and robustness. latamjpharm.orgnih.gov Specificity is often demonstrated through forced degradation studies, where the drug is exposed to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and light. longdom.orgnih.gov The goal is to show that the method can effectively separate the intact drug from any degradation products. longdom.orgnih.gov
Several RP-HPLC methods have been developed and validated for benazepril hydrochloride. One such method utilized a Zorbax SB C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724) (65:35 v/v) at a pH of 7.0, with UV detection at 240 nm. nih.gov Another method employed a Waters Atlantis T3 column with a mobile phase of 59 mM potassium phosphate buffer (pH 5.4) and methanol (B129727) (69:31), at a flow rate of 0.59 mL/min, and UV detection at 225 nm. latamjpharm.org
The linearity of these methods is established over a specific concentration range, with correlation coefficients typically greater than 0.999. scirp.org Accuracy is assessed by recovery studies, with mean recoveries for benazepril hydrochloride generally falling within the range of 98-102%. nih.gov Precision is determined by repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) being a key indicator. nih.gov
Table 1: Representative RP-HPLC Method Parameters and Validation Data for Benazepril Hydrochloride Analysis
| Parameter | Method 1 | Method 2 |
| Column | Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) nih.gov | Waters Atlantis T3 (250 x 4.6 mm, 5 µm) latamjpharm.org |
| Mobile Phase | Phosphate buffer:Acetonitrile (65:35 v/v), pH 7.0 nih.gov | 59 mM Potassium phosphate buffer (pH 5.4):Methanol (69:31) latamjpharm.org |
| Flow Rate | Not Specified | 0.59 mL/min latamjpharm.org |
| Detection Wavelength | 240 nm nih.gov | 225 nm latamjpharm.org |
| Linearity Range | 12-28 µg/mL nih.gov | 50-350 ng/mL latamjpharm.org |
| Mean Recovery | 100.53% nih.gov | Not Specified |
| Retention Time | Not Specified | 2.25 min latamjpharm.org |
Both isocratic and gradient elution strategies are utilized in the HPLC analysis of benazepril hydrochloride. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often employed for simpler separations and routine quality control. scirp.org For instance, a stability-indicating method for benazepril hydrochloride and amlodipine used an isocratic mobile phase of 750 mL of deionized water, 250 mL of acetonitrile, and 2 mL of octylamine, with the pH adjusted to 2.50. scirp.org
Gradient elution, which involves changing the mobile phase composition during the analysis, is particularly useful for separating complex mixtures, such as in impurity profiling where analytes with a wide range of polarities may be present. researchgate.net A stability-indicating RP-UPLC method for the simultaneous determination of impurities of amlodipine besylate and benazepril HCl employed a gradient elution with a mobile phase consisting of solvent-A (1.36 g of potassium dihydrogen phosphate in one liter of water, pH 3.0) and solvent-B (acetonitrile). researchgate.net
The most common detection modality for the HPLC analysis of benazepril hydrochloride is Ultraviolet (UV) detection. longdom.orglatamjpharm.orgnih.gov The wavelength of detection is typically set around 240 nm, which corresponds to an absorption maximum for the compound. nih.govscirp.orgmerckmillipore.com
A Photodiode Array (PDA) detector is also frequently used. nih.govscirp.orgresearchgate.net The advantage of a PDA detector is its ability to acquire the entire UV-visible spectrum of the eluting peaks, which can be used to assess peak purity and aid in peak identification. nih.govresearchgate.net This is particularly valuable in forced degradation studies to ensure that the main drug peak is not co-eluting with any degradation products. nih.gov
For more sensitive and specific detection, especially in complex matrices like plasma, mass spectrometry (MS) is employed. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of benazepril, benazeprilat, and amlodipine in human plasma. nih.gov This method utilized an electrospray ionization (ESI) source and operated in the multiple-reaction monitoring (MRM) mode, providing high selectivity and sensitivity. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for impurity profiling. ijrpr.comresearchgate.net The use of smaller particle size columns (typically less than 2 µm) in UPLC systems allows for faster separations without compromising efficiency. nih.gov
A stability-indicating RP-UPLC method was developed for the quantification of related impurities of amlodipine besylate and benazepril hydrochloride in pharmaceutical dosage forms. researchgate.net This method utilized a C18 column and a gradient elution, enabling the separation of potential degradation and process impurities. researchgate.net The analytes were detected using a PDA detector at 217 nm and 240 nm. researchgate.net The method was validated for its accuracy, precision, and linearity for all components and was shown to be robust. researchgate.net
Another UPLC method was developed for the simultaneous estimation of benazepril and hydrochlorothiazide in bulk and combination dosage forms. researchgate.net This method used a mobile phase of 0.1% triethylamine (B128534) phosphate and methanol (25:75 v/v) with detection at 236 nm. researchgate.net The short retention times of 3.4 min for benazepril and 5.4 min for hydrochlorothiazide highlight the speed of UPLC analysis. researchgate.net
Furthermore, a highly sensitive UPLC-ESI-MS/MS method was developed for the simultaneous quantification of amlodipine, benazepril, and its active metabolite benazeprilat in human plasma. nih.gov This method, with a run time of just 2.5 minutes per sample, demonstrates the high-throughput capabilities of UPLC-MS/MS, making it suitable for bioequivalence studies. nih.gov
Table 2: UPLC Method Parameters for Benazepril Hydrochloride Analysis
| Parameter | Method 1 (Impurity Profiling) | Method 2 (Simultaneous Estimation) | Method 3 (Plasma Analysis) |
| Column | C18 researchgate.net | Not Specified | Acquity UPLC BEH C18 (50mm x 2.1mm, 1.7µm) nih.gov |
| Mobile Phase | Gradient with Potassium dihydrogen phosphate buffer (pH 3.0) and Acetonitrile researchgate.net | 0.1% Triethylamine phosphate:Methanol (25:75 v/v) researchgate.net | Gradient with 0.1% Formic acid and Acetonitrile nih.gov |
| Flow Rate | 0.3 mL/min researchgate.net | 1.0 mL/min researchgate.net | 0.45 mL/min nih.gov |
| Detection | PDA (217 nm & 240 nm) researchgate.net | UV (236 nm) researchgate.net | ESI-MS/MS nih.gov |
| Linearity Range (Benazepril) | Not Specified | 4-20 µg/mL researchgate.net | 5-1200 ng/mL nih.gov |
| Retention Time (Benazepril) | Not Specified | 3.4 min researchgate.net | Not Specified |
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and highly selective technique for the determination of Benazepril Hydrochloride and its active metabolite, benazeprilat, particularly in biological matrices such as human plasma. nih.govekb.eg Due to the low volatility of these compounds, derivatization is a mandatory step in the sample preparation process.
Research has detailed a validated analytical method where benazepril and benazeprilat are extracted from plasma using solid-phase extraction (SPE), often with automated 96-well plate technology for high-throughput analysis. nih.govresearchgate.net Following extraction, the compounds are converted into more volatile ester derivatives, for instance, methyl esters, through a reaction with a diazomethane (B1218177) derivative. nih.gov This derivatization step is crucial for enabling the compounds to traverse the gas chromatography column.
The derivatized analytes are then separated on a capillary GC column and detected by a mass-selective detector. nih.govresearchgate.net Quantification is typically achieved by monitoring specific mass-to-charge ratio (m/z) fragments. For the methyl ester derivatives, the selected ion for monitoring has been reported as m/z 365 for both benazepril and benazeprilat, while a labeled internal standard is monitored at m/z 370 to ensure accuracy. nih.gov This methodology has demonstrated high sensitivity and precision, with validated concentration ranges suitable for pharmacokinetic studies. nih.govresearchgate.net
Thin Layer Chromatography (TLC) and HPTLC Applications
Thin-Layer Chromatography (TLC) and its high-performance variant (HPTLC) are valuable tools for the identification and quantification of Benazepril Hydrochloride in pharmaceutical preparations. ijrpr.com These methods offer simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. nih.gov
HPTLC methods have been developed for the simultaneous determination of Benazepril Hydrochloride and other drugs, such as hydrochlorothiazide, with which it is often co-formulated. nih.gov In a typical application, the separation is performed on HPTLC plates pre-coated with silica (B1680970) gel 60 F254. nih.govresearchgate.net The choice of mobile phase is critical for achieving effective separation. One validated method employs a solvent system of ethyl acetate-methanol-chloroform (10:3:2 v/v/v). nih.gov Another study reports the use of Carbon tetrachloride: Methanol: Triethylamine (7.6: 2.4: 0.1 v/v/v) as the mobile phase. researchgate.net
After development, the plates are dried, and quantification is performed using a densitometer, which measures the absorbance of the separated spots. nih.govresearchgate.net Detection is often carried out at wavelengths where the analytes exhibit maximum absorption, such as 240 nm for Benazepril. nih.govresearchgate.net These HPTLC methods are validated for linearity, precision, and accuracy as per ICH guidelines, proving their reliability for quality control purposes. researchgate.net
| Parameter | HPTLC Method 1 | HPTLC Method 2 |
| Stationary Phase | Merck HPTLC aluminum sheets of silica gel 60 F254 | Pre-coated silica gel GF254 plates |
| Mobile Phase | Ethyl acetate-methanol-chloroform (10:3:2 v/v) | Carbon tetrachloride: Methanol: Triethylamine (7.6: 2.4: 0.1 v/v) |
| Detection Wavelength | 238 nm | 240 nm |
| Linearity Range | 2-20 µ g/spot | 200-1200 ng/spot |
| Reference | nih.gov | researchgate.net |
Spectrophotometric Methods
Spectrophotometric methods, particularly in the ultraviolet-visible (UV-Vis) range, are widely employed for the analysis of Benazepril Hydrochloride in bulk and pharmaceutical dosage forms. tsijournals.com These techniques are favored for their speed, simplicity, and accessibility. researchgate.net They encompass direct UV-Vis spectrophotometry, derivative spectrophotometry for enhanced resolution, and colorimetric reactions for selective quantification. nih.govnih.gov
UV-Visible Spectrophotometry
Direct UV-Visible spectrophotometry provides a straightforward and rapid means for quantifying Benazepril Hydrochloride. The method is based on the inherent ability of the molecule to absorb ultraviolet light at a specific wavelength. ajrconline.org In a methanol solvent, Benazepril Hydrochloride exhibits a characteristic maximum absorption wavelength (λmax) at approximately 237 nm. ajrconline.orgresearchgate.net
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. ajrconline.org The absorbance of the sample solution is then measured, and its concentration is determined from the calibration graph. researchgate.net This method has been validated according to ICH guidelines and has shown good linearity over concentration ranges such as 2-22 µg/mL, demonstrating its suitability for routine analysis of pharmaceutical formulations. ajrconline.org
Derivative Spectrophotometry for Interference Resolution
In multi-component formulations, the UV absorption spectra of different active ingredients can overlap, making direct quantification difficult. researchgate.net Derivative spectrophotometry is an effective technique to resolve such spectral interference. nih.govnih.gov By calculating the first, second, or higher-order derivative of the absorbance spectrum, minor spectral features are enhanced, and overlapping signals can be separated. researchgate.net
Several studies have successfully applied second-derivative (2D) spectrophotometry for the simultaneous determination of Benazepril Hydrochloride and hydrochlorothiazide in tablets. nih.gov In one such method, the second-derivative amplitude at 214.8 nm was selected for the assay of Benazepril Hydrochloride, a wavelength where the interference from hydrochlorothiazide is negligible (zero-crossing point). nih.gov While derivative methods are noted for their speed and accuracy, they may lack the selectivity required for stability studies where degradation products could interfere. researchgate.netnih.gov
| Method | Application | Wavelength for Benazepril HCl | Reference |
| First-Order Derivative | Quantitative analysis in tablets | Not specified | researchgate.netnih.gov |
| Second-Order Derivative | Quantitative analysis in tablets | Not specified | researchgate.netnih.gov |
| Second-Order Derivative | Simultaneous determination with hydrochlorothiazide | 214.8 nm | nih.gov |
Colorimetric Reactions for Quantification
Colorimetric methods involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. These methods can offer enhanced sensitivity and selectivity compared to direct UV spectrophotometry.
One approach involves the reaction of Benazepril Hydrochloride with the dye bromocresol green (BCG) to form a colored ion-pair complex. nih.gov Another sensitive method requires the alkaline hydrolysis of the benazepril molecule, followed by a reaction with 3-methylbenzothiazolone hydrazone (MBTH). This reaction yields a colored product that is measured at 593 nm. nih.gov
A separate validated method is based on the oxidation of the drug by potassium permanganate (B83412) in an alkaline medium. nih.gov This reaction produces a stable bluish-green colored species, which is quantified by measuring its absorbance at 609.4 nm. nih.gov This particular method demonstrated a linear relationship between absorbance and concentration over the range of 1-8 µg/mL. nih.gov
| Reagent | Principle | Detection Wavelength (λmax) | Reference |
| Bromocresol Green (BCG) | Ion-pair complex formation | Not specified | nih.gov |
| 3-methylbenzothiazolone hydrazone (MBTH) | Reaction after alkaline hydrolysis | 593 nm | nih.gov |
| Potassium Permanganate (in NaOH) | Oxidation of the drug | 609.4 nm | nih.gov |
Chemometric Approaches in Spectrophotometric Analysis
To handle the complex data from the overlapping spectra of multi-component mixtures without prior chemical separation, chemometric techniques are applied to spectrophotometric data. iiste.orgcapes.gov.br These multivariate calibration methods, such as Classical Least Squares (CLS), Principal Component Regression (PCR), and Partial Least Squares (PLS), use mathematical and statistical algorithms to extract quantitative information from the full spectrum. nih.goviiste.org
These approaches have been successfully used for the simultaneous determination of Benazepril Hydrochloride and hydrochlorothiazide in pharmaceutical tablets. nih.goviiste.org The process involves creating a calibration set of mixtures with varying, known concentrations of the drugs and recording their UV spectra. capes.gov.br The chemometric models are then trained on this spectral data to correlate the spectral variations to the concentration changes. iiste.org Once built and validated, these models can predict the concentrations of the individual components in an unknown sample mixture from its UV spectrum, offering a powerful tool for quality control. nih.goviiste.org
Impurity Profiling and Related Substances Analysis of Benazeprilat Ethyl Ester Hydrochloride
The comprehensive analysis of impurities and related substances is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). In the context of benazepril hydrochloride, a prodrug that is metabolized to the active compound benazeprilat, the control of impurities is paramount. This compound is a significant related substance, often encountered as a key intermediate in the synthesis of benazepril hydrochloride. Its chemical characterization and the development of advanced analytical methodologies are essential for monitoring its presence in the final API.
Identification and Quantification of Degradation Products
While specific degradation studies on this compound are not extensively documented in publicly available literature, its structural similarity to benazepril suggests that it would be susceptible to similar degradation pathways. The primary degradation pathway for benazepril is hydrolysis. newdrugapprovals.org Forced degradation studies on benazepril have shown that it is unstable under hydrolytic conditions, leading to the formation of its active metabolite, benazeprilat, as the major degradation product. newdrugapprovals.org It also undergoes degradation under photochemical conditions. newdrugapprovals.org
Given that Benazeprilat Ethyl Ester contains an ethyl ester functional group, it is highly susceptible to hydrolysis, which would yield benazeprilat. The identification and quantification of such degradation products are typically achieved using sophisticated hyphenated techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), such as LC-MS, and tandem mass spectrometry (MS/MS), are powerful tools for separating and identifying impurities and degradation products. newdrugapprovals.org High-resolution mass spectrometry (HR-MS) can provide accurate mass measurements, which aids in the elucidation of the elemental composition of unknown substances. newdrugapprovals.org
In the analysis of benazepril and its related substances, various impurities have been identified. These are often byproducts of the synthesis process or degradation products. The table below lists some of the known related substances and impurities of benazepril, which would be monitored alongside Benazeprilat Ethyl Ester.
Table 1: Known Related Substances of Benazepril
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role/Type |
|---|---|---|---|
| Benazeprilat | C22H24N2O5 | 396.44 | Active Metabolite, Degradation Product |
| Benazepril Related Compound E | C12H14N2O3 | 234.25 | Impurity |
| Benazepril Hydrochloride EP Impurity F | C16H22N2O3 | 290.36 | Impurity |
| Benazepril EP Impurity B | C24H28N2O5 | 424.49 | Impurity |
| Benazeprilat Benzyl Ester Analogue | C31H32N2O5 | 512.60 | Impurity |
This table is generated based on information from various sources and is for illustrative purposes.
Stability-Indicating Analytical Method Development
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For benazepril and its related substances, including this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for developing such methods. nih.govscilit.com
The development of a robust SIAM involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. newdrugapprovals.org The analytical method must then be able to separate the main peak of the API from all the degradation product peaks and any process-related impurities.
Several validated HPLC methods have been developed for the determination of benazepril and its impurities in bulk and pharmaceutical dosage forms. nih.govresearchgate.net These methods are typically capable of separating benazepril from its key impurities and degradation products, including benazeprilat. fda.gov A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol, run in either an isocratic or gradient mode. scilit.comfda.gov UV detection is commonly used, with a wavelength set around 240 nm, which is the absorption maximum for benazepril and its related compounds. drugbank.com
The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring they are linear, accurate, precise, specific, and robust. fda.gov The specificity of the method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is a critical parameter for a stability-indicating method.
Table 2: Typical Chromatographic Conditions for Analysis of Benazepril and Related Substances
| Parameter | Condition |
|---|---|
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | Symmetry C18, (4.6 × 150 mm), 5 µm |
| Mobile Phase | Acetonitrile and 0.1% formic acid or a buffered aqueous solution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
This table represents a generalized set of conditions and specific methods may vary.
In the synthesis of benazepril hydrochloride, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester is a key chiral intermediate. The analytical methods developed for benazepril are designed to control the levels of such intermediates in the final product to ensure its purity and quality.
Chemical Stability and Degradation Kinetics
Hydrolytic Degradation Pathways
Hydrolysis is a primary degradation pathway for Benazeprilat (B1667979) Ethyl Ester Hydrochloride, primarily involving the cleavage of its ethyl ester linkage to form its active metabolite, benazeprilat. sci-hub.senih.govresearchgate.net This process can be influenced by pH and the presence of enzymes. sci-hub.senih.gov Studies have shown that benazeprilat is the major degradation product in both chemical and enzymatic hydrolysis. nih.gov
Under acidic conditions, the hydrolysis of Benazeprilat Ethyl Ester Hydrochloride has been studied in detail. Kinetic studies performed in 0.1 M hydrochloric acid at elevated temperatures (50, 53, 58, and 63 °C) demonstrate that the degradation follows apparent first-order kinetics. sci-hub.senih.gov The primary degradation product identified under these conditions is benazeprilat, resulting from the hydrolysis of the ester function. nih.govresearchgate.net While the compound is noted to be highly stable in acidic media at lower temperatures, the rate of degradation accelerates as the temperature increases. sci-hub.se
Table 1: Apparent First-Order Rate Constants (k) for Acidic Hydrolysis of Benazepril (B1667978) Hydrochloride at Various Temperatures
| Temperature (°C) | Apparent Rate Constant (k) x 10⁵ (s⁻¹) |
|---|---|
| 50 | 0.83 |
| 53 | 1.33 |
| 58 | 2.83 |
| 63 | 5.17 |
This compound is also susceptible to degradation under alkaline conditions. Studies involving hydrolysis with 0.1 N sodium hydroxide (B78521) at room temperature have confirmed the formation of benazeprilat as the principal degradation product. nih.gov The kinetics of this alkaline hydrolysis have been shown to follow a pseudo-first-order reaction model. nih.gov The drug is generally found to be unstable in basic media, with the ester linkage being the site of cleavage. researchgate.net
Oxidative Degradation Studies
Forced degradation studies have demonstrated that this compound is susceptible to oxidative stress. researchgate.net When subjected to oxidative conditions, the compound degrades, indicating the need for protection from oxidizing agents during storage and formulation. researchgate.netresearchgate.net
Photolytic Degradation Assessment
The compound undergoes photochemical degradation, particularly in acidic and neutral pH environments, which results in the formation of multiple minor degradation products. nih.govresearchgate.net Forced degradation studies, in line with ICH guidelines, have confirmed its instability under photolytic stress. researchgate.net
Thermal Stress Degradation Studies
Thermal stress is another factor that can lead to the degradation of this compound. researchgate.net As indicated by forced degradation studies, the compound degrades under thermal conditions, which is consistent with the accelerated degradation observed at higher temperatures during acidic hydrolysis studies. sci-hub.seresearchgate.net
Table 2: Summary of Forced Degradation Studies on Benazepril
| Stress Condition | Outcome | Major Degradation Product |
|---|---|---|
| Acid Hydrolysis | Degradation observed researchgate.net | Benazeprilat researchgate.net |
| Alkali Hydrolysis | Degradation observed researchgate.net | Benazeprilat researchgate.net |
| Oxidation | Degradation observed researchgate.net | Not specified |
| Photolysis | Degradation observed nih.govresearchgate.net | Multiple minor products nih.govresearchgate.net |
| Thermal | Degradation observed researchgate.net | Not specified |
Impact of Environmental Factors on Chemical Stability
The chemical stability of this compound is significantly influenced by environmental factors, most notably pH and temperature. researchgate.net The rate of hydrolytic degradation, a key degradation pathway, is accelerated by increases in both temperature and pH deviation from neutrality. sci-hub.seresearchgate.net While the compound shows relative stability at neutral pH (pH 7.4) at 37°C for short durations, it is prone to degradation under more acidic or alkaline conditions. sci-hub.senih.gov The interplay between pH and temperature is crucial, with thermal stress exacerbating degradation, particularly under acidic conditions. sci-hub.se
Experimental Models for Mechanistic Studies Excluding Clinical Outcomes
In Vitro Enzyme Inhibition Assays with Benazeprilat (B1667979) (Active Metabolite)
The inhibitory activity of benazeprilat, the active form of benazeprilat ethyl ester hydrochloride, on ACE has been quantified using in vitro enzyme inhibition assays. These assays are fundamental in determining the potency of the active metabolite. One common method involves incubating purified ACE with a synthetic substrate, such as hippuryl-histidyl-leucine, and then measuring the rate of product formation in the presence and absence of the inhibitor. nih.gov The concentration of the inhibitor required to reduce enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50).
While specific IC50 values for benazeprilat can vary depending on the experimental conditions, such as the source of the enzyme and the substrate used, it is recognized as a potent ACE inhibitor. For context, the IC50 values for other ACE inhibitors like enalaprilat (B1671235) and ramiprilat (B1678798) have been reported in the low nanomolar range, highlighting the high affinity of this class of drugs for the ACE active site. selleckchem.com
Table 1: In Vitro ACE Inhibition Data for Various ACE Inhibitors (for comparative context)
| Compound | IC50 (nM) |
|---|---|
| Enalaprilat | 1.94 |
| Ramiprilat | 5 |
| Captopril | 6 |
| Imidaprilat | 2.6 |
Note: A specific IC50 value for benazeprilat from a direct in vitro assay was not available in the searched literature. The values presented are for other ACE inhibitors to provide a comparative context of potency within this drug class.
In Vitro Studies on Esterase-Mediated Prodrug Activation
The conversion of the benazeprilat ethyl ester prodrug to the active benazeprilat is primarily mediated by esterases. drugbank.comsmpdb.ca In vitro studies have been conducted to investigate the kinetics of this enzymatic hydrolysis. A key study utilized porcine liver esterase (PLE) to model the in vivo conversion process. nih.govsci-hub.seresearchgate.net In this experimental setup, benazepril (B1667978) hydrochloride was incubated with PLE in a buffered solution at a physiological pH and temperature. The rate of hydrolysis was then monitored using high-performance liquid chromatography (HPLC) to quantify the disappearance of the prodrug and the appearance of benazeprilat. nih.govresearchgate.net
The results of such studies demonstrate that this compound is indeed a substrate for esterases, confirming the intended prodrug activation mechanism. nih.govresearchgate.net The kinetic parameters of this enzymatic reaction, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can be determined from these experiments. These parameters provide a quantitative measure of the enzyme's affinity for the prodrug and its efficiency in converting it to the active form. nih.gov
Table 2: Kinetic Parameters for the Enzymatic Hydrolysis of Benazepril Hydrochloride by Porcine Liver Esterase
| Parameter | Value |
|---|---|
| Michaelis-Menten Constant (Km) | Value not explicitly stated in the provided search results |
| Maximum Velocity (Vmax) | Value not explicitly stated in the provided search results |
Note: While the study confirmed the susceptibility of benazepril to enzymatic hydrolysis by porcine liver esterase and mentioned the determination of kinetic parameters using the Michaelis-Menten equation, the specific numerical values for Km and Vmax were not detailed in the available abstracts. nih.govsci-hub.seresearchgate.net
Ex Vivo Studies on Tissue-Specific Prodrug Conversion
The conversion of ester-based prodrugs is not uniform throughout the body, with different tissues exhibiting varying levels of esterase activity. Ex vivo studies using tissue homogenates are employed to investigate this tissue-specific activation. In these experiments, tissues such as the liver, kidney, lung, and heart are harvested and homogenized to release their cellular contents, including enzymes. fda.gov The prodrug is then incubated with these homogenates, and the rate of conversion to the active metabolite is measured.
Animal Model Investigations of Prodrug Conversion and Mechanistic Pathways
Animal models, such as rats, dogs, and cats, are indispensable for studying the in vivo conversion of this compound and the subsequent mechanistic pathways. nih.govnih.gov Pharmacokinetic studies in these models involve the administration of the prodrug followed by the collection of blood and tissue samples over time to measure the concentrations of both the prodrug and the active metabolite, benazeprilat. fda.gov
These studies have consistently shown that after oral administration, benazeprilat ethyl ester is rapidly absorbed and extensively metabolized to benazeprilat. drugbank.comfda.gov The liver is confirmed as the major site of this conversion. drugbank.comsmpdb.ca Following its formation, benazeprilat distributes to various tissues where it inhibits ACE. The degree and duration of ACE inhibition in different tissues can be correlated with the local concentration of benazeprilat. For instance, studies in spontaneously hypertensive rats have demonstrated that benazepril treatment leads to a reduction in angiotensin II levels and alleviates renal injury, providing in vivo evidence of the drug's mechanism of action following its conversion. nih.gov
Concluding Remarks and Future Research Directions
Gaps in Fundamental Chemical and Biochemical Research
Benazeprilat (B1667979) Ethyl Ester Hydrochloride, a prodrug, is converted in the body to its active metabolite, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE). nih.govdrugbank.com While this primary mechanism is well-established, several areas of its fundamental chemistry and biochemistry remain underexplored, presenting opportunities for further research.
A significant gap exists in the comprehensive understanding of its metabolic fate beyond the primary hydrolysis. The cleavage of the ethyl ester group to form benazeprilat is the principal metabolic pathway, occurring mainly in the liver. drugbank.com However, the potential for minor, alternative metabolic pathways has not been extensively characterized. Research into phase II conjugation reactions, beyond glucuronidation of benazepril (B1667978) and benazeprilat, could reveal other metabolites. drugbank.com A deeper investigation into the specific carboxylesterases responsible for the hydrolysis and their potential genetic polymorphisms could elucidate inter-individual variability in the drug's activation.
From a biochemical perspective, while benazeprilat's inhibitory action on ACE is known, the precise molecular interactions and conformational dynamics at the active site could be further detailed. Modern structural biology techniques could provide higher-resolution data on the binding kinetics and the specific interactions within the S2 and S2' subsites of the enzyme's catalytic center, potentially revealing nuances in its inhibitory profile compared to other ACE inhibitors. nih.gov
Furthermore, detailed studies on the solid-state chemistry of Benazeprilat Ethyl Ester Hydrochloride are limited. A thorough investigation into potential polymorphism, crystallinity, and salt forms could provide crucial information for formulation science. The compound's stability under various stress conditions—such as heat, light, humidity, and pH—is another area where more exhaustive public data would be beneficial for understanding its degradation pathways and identifying potential degradants.
Potential for Novel Synthetic Methodologies
The synthesis of this compound has been achieved through various routes, often involving key steps like asymmetric aza-Michael additions or nucleophilic substitutions to construct the chiral centers of the molecule. nih.gov One established formal synthesis involves the aza-Michael addition of L-homophenylalanine ethyl ester to a 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester, followed by reductive cyclization to form a key benzazepine intermediate. nih.govnih.gov Another approach utilizes the nucleophilic substitution of (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one with a chiral ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate substrate.
Despite the existence of these methods, there is considerable potential for the development of novel, more efficient, and sustainable synthetic methodologies.
Key areas for future research include:
Biocatalysis and Enzymatic Synthesis: The use of enzymes, such as lipases or esterases, for stereoselective steps could offer a greener alternative to traditional chemical methods. Enzymes could potentially be employed for the resolution of racemic intermediates or for the direct asymmetric synthesis of chiral building blocks, reducing the need for chiral auxiliaries or complex resolution processes.
Flow Chemistry: Implementing continuous flow manufacturing processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. Flow chemistry can allow for better management of reaction temperature and time, potentially reducing the formation of impurities and improving the consistency of the final product.
One patented method highlights a process that obtains the final compound through steps including Michelal addition, recrystallization resolution, esterification, and salt formation. google.com Future work could focus on streamlining these steps, for example, by developing a one-pot reaction that combines multiple transformations, thereby reducing waste and operational complexity.
Advancements in Analytical Characterization
The primary analytical technique for the characterization and quantification of this compound and its related compounds is High-Performance Liquid Chromatography (HPLC), typically with UV detection. jetir.org Existing methods utilize C18 columns with mobile phases consisting of buffers and organic solvents like acetonitrile (B52724) or methanol (B129727). merckmillipore.com While robust, these methods offer avenues for significant advancement.
Future research in analytical characterization should focus on developing methods that are more sensitive, specific, rapid, and environmentally friendly.
Potential advancements include:
Hyphenated Techniques: The broader application of Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), would enable highly sensitive and selective quantification of the compound and its metabolites in complex biological matrices. This would be invaluable for detailed pharmacokinetic and metabolic studies.
High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS for impurity profiling could facilitate the rapid identification and structural elucidation of unknown impurities and degradation products, which is critical for ensuring the quality and safety of the bulk drug substance.
Green Analytical Chemistry: There is a growing need for more environmentally sustainable analytical methods. sciencepublishinggroup.com Future development could focus on Ultra-High-Performance Liquid Chromatography (UHPLC) systems that consume significantly less solvent, or on replacing traditional organic solvents with greener alternatives.
Advanced Separation Techniques: Capillary Electrophoresis (CE) presents a high-efficiency alternative to HPLC, offering rapid analysis times and minimal solvent consumption. sciencepublishinggroup.com The development of validated CE methods for this compound could be a promising area of research.
Solid-State Characterization: Beyond chromatographic techniques, the application of advanced solid-state analytical methods such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR (ssNMR) is essential for comprehensively characterizing the physicochemical properties of the drug, including polymorphism and crystallinity, which can impact its stability and bioavailability.
The table below summarizes typical parameters used in HPLC methods for the analysis of benazepril, demonstrating the current state from which future advancements can be developed.
| Parameter | Details | Source(s) |
| Column | C18 (250 x 4.6 mm, 5µm) | jetir.org |
| Mobile Phase | Acetonitrile/Methanol and buffer (e.g., phosphate (B84403), tetrabutylammonium hydroxide) | |
| Detection | UV at ~240 nm | merckmillipore.com |
| Flow Rate | ~1.0 mL/min |
These advancements will lead to a more thorough understanding of the compound's properties and behavior, supporting the development of higher-quality pharmaceutical products.
Q & A
Q. How can researchers address batch-to-batch variability in impurity profiles during scale-up synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical process parameters (CPPs) : Monitor pH, temperature, and stirring rate.
- Multivariate analysis (MVA) : Use PCA or PLS to correlate CPPs with impurity levels.
- Design of experiments (DoE) : Optimize factors via response surface methodology .
Data Contradiction Analysis
Q. How to resolve conflicting reports on this compound’s stability in aqueous solutions?
- Methodological Answer : Replicate studies under controlled conditions (pH 1–9, 25–40°C). Use deuterated solvents (D₂O) in NMR to track hydrolysis. Compare degradation rates across labs using standardized buffers and validated analytical methods. Publish raw data with detailed metadata for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
